molecular formula C22H19N5O2 B11985272 2-(1H-benzotriazol-1-yl)-N'-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide

2-(1H-benzotriazol-1-yl)-N'-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide

Cat. No.: B11985272
M. Wt: 385.4 g/mol
InChI Key: NHJJZAYYQXGJGF-OEAKJJBVSA-N
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Description

2-(1H-benzotriazol-1-yl)-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide is a complex organic compound that features a benzotriazole moiety linked to an acetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzotriazol-1-yl)-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide typically involves the reaction of benzotriazole with an appropriate acetohydrazide derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The process may also involve the use of catalysts to improve yield and reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzotriazol-1-yl)-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary but often involve controlled temperatures and specific solvents to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions typically result in the replacement of specific functional groups with new ones.

Scientific Research Applications

2-(1H-benzotriazol-1-yl)-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-benzotriazol-1-yl)-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzotriazol-1-yl)-1-(2-chloro-benzo-yl)ethyl 4-methyl-benzoate
  • 2-(1H-benzotriazol-1-yl)-1-(4-bromo-benzo-yl)ethyl 4-methyl-benzoate

Uniqueness

Compared to similar compounds, 2-(1H-benzotriazol-1-yl)-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide is unique due to its specific structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19N5O2

Molecular Weight

385.4 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H19N5O2/c28-22(15-27-21-9-5-4-8-20(21)24-26-27)25-23-14-17-10-12-19(13-11-17)29-16-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,25,28)/b23-14+

InChI Key

NHJJZAYYQXGJGF-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CN3C4=CC=CC=C4N=N3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CN3C4=CC=CC=C4N=N3

Origin of Product

United States

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